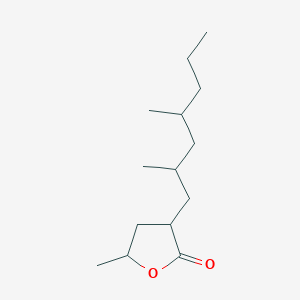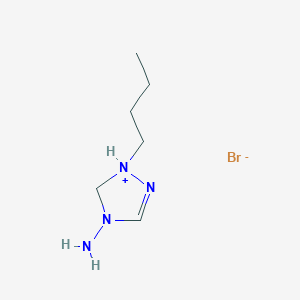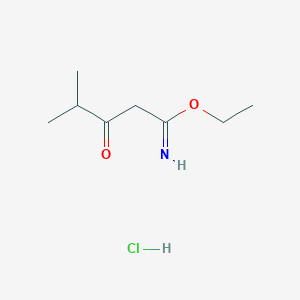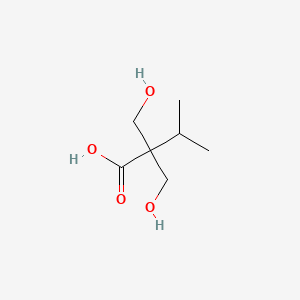![molecular formula C17H24N2O3 B14308321 Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate CAS No. 116512-93-7](/img/structure/B14308321.png)
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate is a synthetic compound known for its structural complexity and potential applications in various fields. This compound is characterized by a piperidine ring substituted with a phenyl(propanoyl)amino group and an ethyl ester group. It is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with phenyl(propanoyl)amino groups under controlled conditions. One common method includes the use of intermediates such as 1-substituted-4-[phenyl(propanoyl)amino]piperidine-4-carbonitrile derivatives . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistency and efficiency. The choice of reagents and conditions is critical to minimize by-products and maximize the yield of the desired compound.
化学反应分析
Types of Reactions
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile used.
科学研究应用
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of pain and other conditions.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of other valuable compounds.
作用机制
The mechanism of action of Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with opioid receptors, leading to analgesic effects .
相似化合物的比较
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Fentanyl analogues: These compounds share a similar piperidine structure and are known for their potent analgesic properties.
Remifentanil: This compound is structurally related and is used as a short-acting opioid analgesic.
Carfentanil: Another potent opioid, carfentanil is used primarily in veterinary medicine.
属性
CAS 编号 |
116512-93-7 |
|---|---|
分子式 |
C17H24N2O3 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
ethyl 4-(N-propanoylanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-3-16(20)19(14-8-6-5-7-9-14)15-10-12-18(13-11-15)17(21)22-4-2/h5-9,15H,3-4,10-13H2,1-2H3 |
InChI 键 |
JYOGTADXKSANSM-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1CCN(CC1)C(=O)OCC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


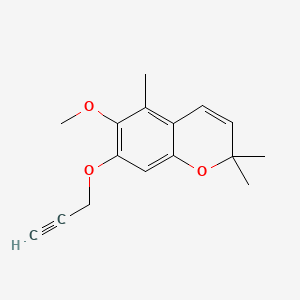
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
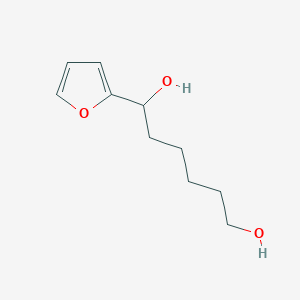
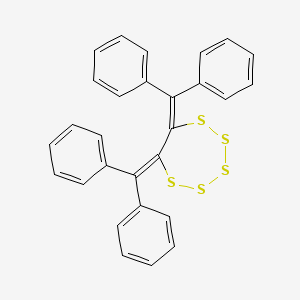

![2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide](/img/structure/B14308270.png)
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)
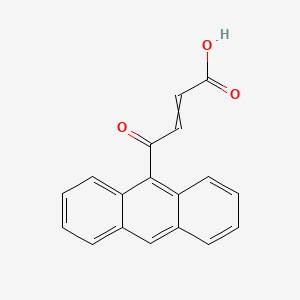
![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)
